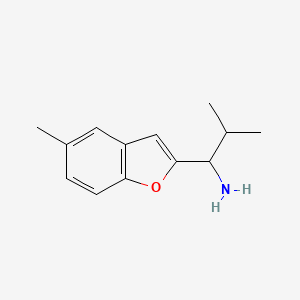![molecular formula C12H17NO5S B13492869 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- CAS No. 768354-41-2](/img/structure/B13492869.png)
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is a chemical compound with a complex structure that includes a sulfonic acid group and a phenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- typically involves multiple steps. One common method involves the reaction of butanesulfonic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The phenylmethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The phenylmethoxycarbonyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Butanesulfonic acid: Lacks the phenylmethoxycarbonyl group, making it less versatile in certain reactions.
Phenylmethoxycarbonyl chloride: Used as a protecting group in organic synthesis but lacks the sulfonic acid functionality.
Sulfonamides: Share the sulfonic acid group but have different substituents, leading to varied reactivity and applications .
Uniqueness
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is unique due to the combination of the sulfonic acid and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
768354-41-2 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO5S/c14-12(13-8-4-5-9-19(15,16)17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16,17) |
InChI Key |
WSELKUJRJCEHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


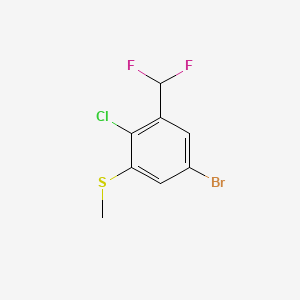
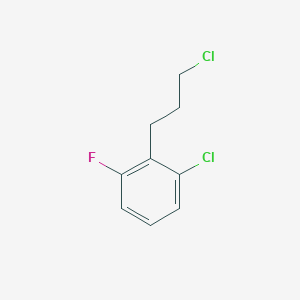
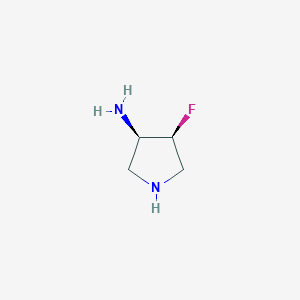


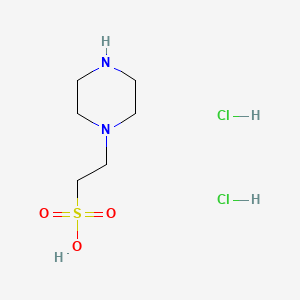
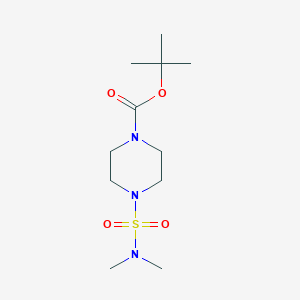
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
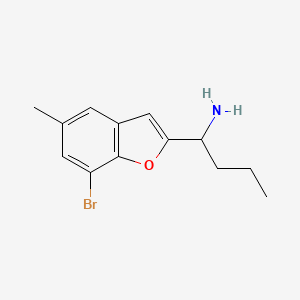
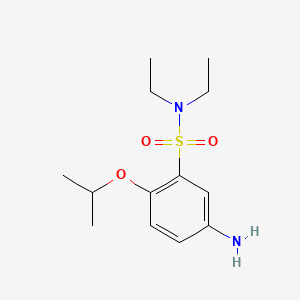
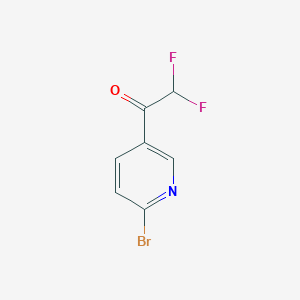
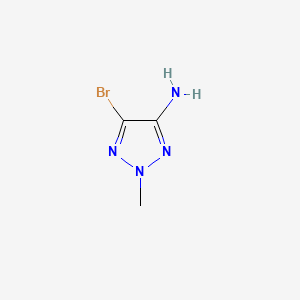
![2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13492846.png)
